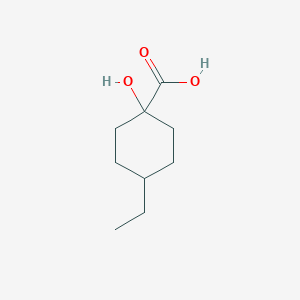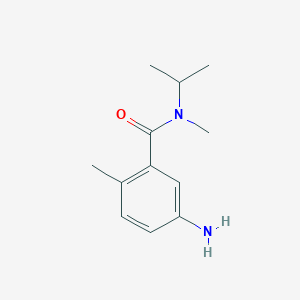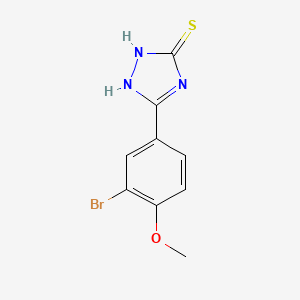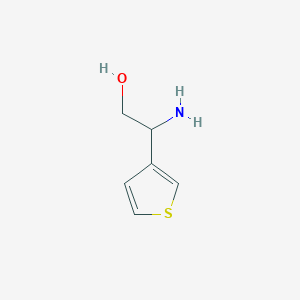
(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Vue d'ensemble
Description
“(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one” is a chemical compound with the molecular formula C15H19NO3 . It is a versatile material used in scientific research, with potential applications in drug synthesis, organic chemistry studies, and material science investigations.
Applications De Recherche Scientifique
Pesticide Development
One study discusses the chemical aspects of a new group of pesticides, specifically 1,3,5-triazapenta-1,4-dienes, which show biological activity. While the compound isn't directly mentioned, the study provides insights into the broader chemical family's properties, including stability and structure-activity relationships in laboratory tests against pests like Boophilus microplus and Tetranychus urticae (Harrison et al., 1973).
Photochemistry and Fluorescence Studies
Research into α,ω-Diphenylpolyenes, related to natural photoreceptors, has explored the excited state electronic structure and spectroscopic properties of compounds like the one mentioned. These studies help understand energy and sensory phototransductions in natural systems, examining absorption, fluorescence, and photoisomerization of donor–acceptor diarylbutadienes (Singh & Mahalaxmi, 2000).
Saccharides Signaling
A study on fluorescent probes based on 1,3-diphenylprop-2-en-1-one and 1,5-diphenylpenta-2,4-dien-1-one structures has been conducted. These probes use an electron-donating dimethylamino group and a boronic acid group for sugar detection, indicating the compound's utility in developing optical sensors for biological applications (Dicesare & Lakowicz, 2002).
Structural Studies
Another research focus has been on the structural studies of related compounds, which provide insights into molecular configurations and potential applications in material science and molecular engineering (Vologzhanina et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. A Safety Data Sheet (SDS) provides information on the potential health effects of exposure, precautions for safe handling and use, emergency procedures, and regulatory information. An SDS for this compound is available .
Propriétés
IUPAC Name |
(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16(2)10-9-13(17)7-5-12-6-8-14(18-3)11-15(12)19-4/h5-11H,1-4H3/b7-5+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKAWZDAXUHTPP-GLVZAGOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



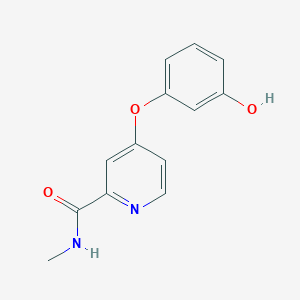
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)


![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
![4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole](/img/structure/B1530261.png)
![[1-(Pyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1530262.png)
